Cas no 56910-92-0 (Benzocisothiazol-4-amine)

Benzocisothiazol-4-amine structure
Benzocisothiazol-4-amine structure
商品名:Benzocisothiazol-4-amine
CAS番号:56910-92-0
MF:C7H6N2S
メガワット:150.200939655304
MDL:MFCD18811784
CID:946120
PubChem ID:53422690

Benzocisothiazol-4-amine 化学的及び物理的性質

名前と識別子

    • 2,1-Benzisothiazol-4-amine(9CI)
    • 2,1-benzothiazol-4-amine
    • BENZO[C]ISOTHIAZOL-4-AMINE
    • DTXSID90698137
    • DB-292050
    • 56910-92-0
    • Benzocisothiazol-4-amine
    • MDL: MFCD18811784
    • インチ: InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2
    • InChIKey: KPKXNBZDJVHECD-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=NSC=C2C(=C1)N

計算された属性

  • せいみつぶんしりょう: 150.02516937g/mol
  • どういたいしつりょう: 150.02516937g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

Benzocisothiazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM111961-1g
benzo[c]isothiazol-4-amine
56910-92-0 95%
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539801-1g
Benzo[c]isothiazol-4-amine
56910-92-0 98%
1g
¥17157.00 2024-05-08
eNovation Chemicals LLC
D374119-1g
BENZO[C]ISOTHIAZOL-4-AMINE
56910-92-0 95%
1g
$950 2025-02-20
eNovation Chemicals LLC
D374119-500mg
BENZO[C]ISOTHIAZOL-4-AMINE
56910-92-0 95%
500mg
$680 2025-02-20
eNovation Chemicals LLC
D374119-1g
BENZO[C]ISOTHIAZOL-4-AMINE
56910-92-0 95%
1g
$950 2025-02-19
TRC
B187610-50mg
Benzo[c]isothiazol-4-amine
56910-92-0
50mg
$ 775.00 2023-04-19
TRC
B187610-100mg
Benzo[c]isothiazol-4-amine
56910-92-0
100mg
$ 1378.00 2023-04-19
TRC
B187610-250mg
Benzo[c]isothiazol-4-amine
56910-92-0
250mg
$ 1855.00 2022-06-07
eNovation Chemicals LLC
D374119-1g
BENZO[C]ISOTHIAZOL-4-AMINE
56910-92-0 95%
1g
$950 2024-08-03
eNovation Chemicals LLC
D374119-500mg
BENZO[C]ISOTHIAZOL-4-AMINE
56910-92-0 95%
500mg
$680 2024-08-03

Benzocisothiazol-4-amine 関連文献

Benzocisothiazol-4-amineに関する追加情報

Benzocisothiazol-4-amine (CAS No. 56910-92-0): An Overview of Its Properties, Applications, and Recent Research

Benzocisothiazol-4-amine (CAS No. 56910-92-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique benzocisothiazol scaffold, exhibits a range of biological activities that make it a valuable candidate for the development of novel therapeutic agents.

The benzocisothiazol core is a heterocyclic structure composed of a benzene ring fused to a thiazole ring, with an additional amine group at the 4-position. This structural feature imparts specific chemical and biological properties to the molecule, making it an interesting target for various applications. The CAS number 56910-92-0 uniquely identifies this compound in chemical databases and literature, facilitating its study and use in research and development.

Recent studies have highlighted the potential of Benzocisothiazol-4-amine in several therapeutic areas. One notable application is in the field of antimicrobial agents. Researchers have found that compounds with a benzocisothiazol core exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for addressing the growing problem of antibiotic resistance.

In addition to its antimicrobial properties, Benzocisothiazol-4-amine has shown potential in the treatment of neurodegenerative diseases. Studies have demonstrated that this compound can modulate certain neurotransmitter systems, potentially offering neuroprotective effects. For example, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.

The pharmacological profile of Benzocisothiazol-4-amine is further enhanced by its ability to cross the blood-brain barrier (BBB). This property is crucial for drugs targeting central nervous system (CNS) disorders, as it ensures that the compound can reach its intended site of action within the brain. The ability to cross the BBB is often a significant challenge in drug development, making Benzocisothiazol-4-amine an attractive candidate for further investigation.

Another area of interest is the use of Benzocisothiazol-4-amine as a scaffold for the design of anti-inflammatory agents. Inflammation is a key component in many diseases, including arthritis and inflammatory bowel disease (IBD). Compounds derived from the benzocisothiazol core have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

The synthetic accessibility of Benzocisothiazol-4-amine is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently, allowing for large-scale synthesis and optimization. These synthetic methods often involve multi-step reactions that can be fine-tuned to introduce different functional groups, thereby expanding the range of potential derivatives and analogs.

Recent advancements in computational chemistry have also played a significant role in understanding the properties and behavior of Benzocisothiazol-4-amine. Molecular modeling and docking studies have provided insights into the binding interactions between this compound and its biological targets. These computational tools help guide experimental efforts by predicting which structural modifications might enhance or alter specific biological activities.

In conclusion, Benzocisothiazol-4-amine (CAS No. 56910-92-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its diverse biological activities, make it an attractive target for further investigation and development. As research continues to uncover new properties and applications, Benzocisothiazol-4-amine is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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